JTH-601 Exhibits 10- to 20-Fold Higher Uroselectivity Than Prazosin and Tamsulosin in Human Tissues
In a direct comparison using functional contractility assays, JTH-601 displayed a 10- to 20-fold higher affinity for human prostate tissue (pA2/pKB = 8.84) compared to human mesenteric artery. In contrast, tamsulosin (pA2/pKB = 9.78 in prostate) and prazosin (pA2/pKB = 8.23 in prostate) did not show this uroselective preference [1]. This differential is further supported by competition binding studies where the pKi values for JTH-601 were approximately 10- to 20-fold higher in human prostate compared to human aorta, a selectivity not observed for prazosin [1].
| Evidence Dimension | Uroselectivity (Ratio of affinity for human prostate vs. artery) |
|---|---|
| Target Compound Data | 10- to 20-fold higher affinity for prostate (pA2/pKB = 8.84 in prostate; significantly lower in mesenteric artery) |
| Comparator Or Baseline | Tamsulosin: pA2/pKB = 9.78 in prostate (No significant difference vs. artery); Prazosin: pA2/pKB = 8.23 in prostate (No significant difference vs. artery) |
| Quantified Difference | 10- to 20-fold greater selectivity for JTH-601 |
| Conditions | In vitro functional contraction assays on human isolated prostate and mesenteric artery strips; competition binding assays using human prostate and aortic membrane preparations. |
Why This Matters
This unique uroselectivity makes JTH-601 an essential tool for investigating BPH/LUTS mechanisms, as it targets prostate receptors with minimal vascular effect, unlike the less selective clinical agents prazosin and tamsulosin.
- [1] Takahashi M, Taniguchi T, Murata S, Okada K, Moriyama N, Yamazaki S, Muramatsu I. New alpha1-adrenoceptor antagonist, JTH-601, shows more than 10 times higher affinity for human prostates than arteries. J Urol. 1999 Apr;161(4):1350-4. PMID: 10081906. View Source
